molecular formula C10H11ClO2 B6334148 Methyl 2-(5-chloro-2-methyl-phenyl)acetate CAS No. 1076191-96-2

Methyl 2-(5-chloro-2-methyl-phenyl)acetate

Cat. No.: B6334148
CAS No.: 1076191-96-2
M. Wt: 198.64 g/mol
InChI Key: XLHZFOYOPXGOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-chloro-2-methyl-phenyl)acetate is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-chloro-2-methyl-phenyl)acetate typically involves the esterification of 5-chloro-2-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same esterification reaction but is optimized for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: 5-chloro-2-methylphenylacetic acid or 5-chloro-2-methylacetophenone.

    Reduction: 5-chloro-2-methylphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-chloro-2-methyl-phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-methyl-phenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The molecular targets and pathways involved would vary based on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

    Methyl 2-chlorophenylacetate: Similar structure but lacks the methyl group at the 2-position.

    Methyl 2-(chloromethyl)phenylacetate: Similar structure but has a chloromethyl group instead of a chlorine atom at the 5-position.

    Methyl 2-(5-chloro-2-methylphenyl)propanoate: Similar structure but has a propanoate group instead of an acetate group.

Uniqueness: Methyl 2-(5-chloro-2-methyl-phenyl)acetate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

methyl 2-(5-chloro-2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHZFOYOPXGOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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